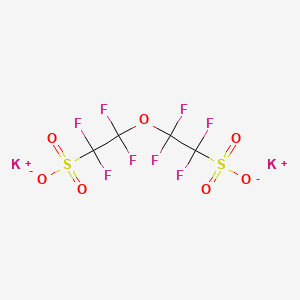
2,2'-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI potassium salt is a chemical compound with the molecular formula C4H2F8K2O7S2. It is known for its unique properties, including high thermal stability and resistance to chemical degradation. This compound is used in various scientific and industrial applications due to its distinctive characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI potassium salt typically involves the reaction of 1,1,2,2-tetrafluoroethane with sulfur trioxide to form the corresponding sulfonic acid. This intermediate is then reacted with potassium hydroxide to yield the final product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and distillation, is essential to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI potassium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using reducing agents like hydrogen gas or metal hydrides.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI potassium salt involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with various substrates, facilitating catalytic processes and stabilizing reactive intermediates. The pathways involved often include the formation of transient complexes that enhance the efficiency of chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2,2-Tetrafluoroethanesulfonic acid
- 2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)
- Potassium 1,1,2,2-tetrafluoroethanesulfonate
Uniqueness
2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI potassium salt is unique due to its high thermal stability and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust performance under extreme conditions. Additionally, its ability to form strong ionic bonds with various substrates sets it apart from other similar compounds.
Propiedades
IUPAC Name |
dipotassium;1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-sulfonatoethoxy)ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F8O7S2.2K/c5-1(6,3(9,10)20(13,14)15)19-2(7,8)4(11,12)21(16,17)18;;/h(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKMXNUNIUFDRC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)[O-])(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8K2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate](/img/structure/B8002673.png)
![4-[(2-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid](/img/structure/B8002681.png)


![(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester dihydrochloride](/img/structure/B8002705.png)






